molecular formula C15H20ClN3O B457865 N~5~-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B457865
M. Wt: 293.79g/mol
InChI Key: BGWNFDXSFCUDOA-UHFFFAOYSA-N
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Description

N~5~-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid with adamantylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits significant insecticidal and fungicidal activities, making it a potential candidate for pest control.

    Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N5-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In insecticidal applications, it is believed to act on the nervous system of insects, leading to paralysis and death. The compound may interact with ion channels or receptors, disrupting normal cellular functions. In fungicidal applications, it may inhibit key enzymes involved in fungal growth and reproduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(2-ADAMANTYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique adamantyl group, which enhances its stability and bioactivity. This structural feature may contribute to its effectiveness in various applications compared to other similar compounds .

Properties

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79g/mol

IUPAC Name

N-(2-adamantyl)-4-chloro-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H20ClN3O/c1-19-14(12(16)7-17-19)15(20)18-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,18,20)

InChI Key

BGWNFDXSFCUDOA-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2C3CC4CC(C3)CC2C4

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2C3CC4CC(C3)CC2C4

Origin of Product

United States

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